3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide
Overview
Description
3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H9ClN2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound and its complexes has been reported in the literature . An equimolar mixture of 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide and salicylaldehyde was refluxed in ethanol in the presence of a catalytic amount of glacial acetic acid for about 6 hours on a water bath .Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C10H9ClN2O2S . The thiophene ring vibration of the ligand remained unaffected in all the complexes and appeared at about the same region 1501–1535 cm−1 .Chemical Reactions Analysis
The Schiff base behaves as a tridentate ONO donor ligand and forms complexes of the type ML2 (metal-ligand) stoichiometry for Cu(II), Co(II), Ni(II), and Mn(II) complexes and ML stoichiometry for Zn(II), Hg(II), and Fe(III) complexes .Scientific Research Applications
Chemical Synthesis and Compound Formation
- 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide has been utilized in the synthesis of various chemical compounds. For instance, it was used in the creation of a new compound by reacting with 2-hydroxy-6-pentadecylbenzaldehyde, confirmed through multiple spectral analyses (Naganagowda et al., 2014).
Antimicrobial and Anthelmintic Applications
- This compound has shown potential in antimicrobial and anthelmintic applications. Its derivatives were screened for antimicrobial, analgesic, and anthelmintic activities, highlighting its potential in medicinal chemistry (Naganagowda et al., 2011).
Corrosion Inhibition
- It has been studied for its inhibitory action on the corrosion of aluminum alloys in acidic mediums. This study is significant for understanding its application in material science, particularly in protecting metals from corrosion (Kini et al., 2011).
Antibacterial Activity
- The compound has been involved in synthesizing derivatives that exhibited antibacterial activity. This highlights its relevance in developing new antimicrobial agents, crucial for addressing antibiotic resistance (Naganagowda & Petsom, 2011).
Coordination Complexes and Metal Complexes
- Research has been conducted on creating coordination complexes with metals like Cu(II), Co(II), Ni(II), and others, using this compound as a ligand. These studies are essential for understanding the compound's applications in inorganic chemistry and material science (Biradar & Mruthyunjayaswamy, 2013).
properties
IUPAC Name |
3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-15-5-2-3-6-7(4-5)16-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPAHRIQWOIDAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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